2-Hydroxy-pyridine-4-carbaldehyde hydrochloride
Description
2-Hydroxy-pyridine-4-carbaldehyde hydrochloride is a pyridine derivative featuring a hydroxyl group at position 2, an aldehyde group at position 4, and a hydrochloride salt. Pyridine derivatives are widely studied for their electronic properties, solubility, and reactivity, which are influenced by substituent positions and functional groups.
Properties
IUPAC Name |
2-oxo-1H-pyridine-4-carbaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2.ClH/c8-4-5-1-2-7-6(9)3-5;/h1-4H,(H,7,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWYMHQEHNXPHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1C=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-pyridine-4-carbaldehyde hydrochloride typically involves the formylation of 2-hydroxy-pyridine. One common method is the Vilsmeier-Haack reaction, where 2-hydroxy-pyridine reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds as follows:
- 2-Hydroxy-pyridine is dissolved in DMF.
- POCl3 is added dropwise to the solution at a low temperature (0-5°C).
- The reaction mixture is stirred and gradually warmed to room temperature.
- The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 2-Hydroxy-pyridine-4-carbaldehyde hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification of the final product typically involves recrystallization or chromatographic techniques to remove impurities.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-pyridine-4-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: 2-Hydroxy-pyridine-4-carboxylic acid.
Reduction: 2-Hydroxy-pyridine-4-methanol.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial and Antifungal Activities
Recent studies have highlighted the antibacterial and antifungal properties of pyridine derivatives, including 2-hydroxy-pyridine-4-carbaldehyde hydrochloride. For instance, functionally substituted pyridine-carbohydrazides derived from this compound have demonstrated significant activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds ranged from 2 to 16 μg/mL, indicating their potential as effective antimicrobial agents .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Platinum(II) complexes formed with 3-hydroxy-2-formylpyridine thiosemicarbazones exhibit promising antitumor activity against HeLa cells. The synthesized complexes showed IC50 values of approximately 107.16 μM and 132.13 μM, suggesting their potential for further development as anticancer drugs .
Synthesis of Complex Molecules
Intermediate in Synthesis
2-Hydroxy-pyridine-4-carbaldehyde hydrochloride serves as an important intermediate in the synthesis of various organic compounds. For example, it can be utilized in the preparation of quaternary oximes that act as antidotes for organophosphate poisoning . Additionally, it plays a role in creating herbicides through its derivatives, showcasing its utility in agricultural chemistry.
Hydration Studies
Research has also focused on the hydration behavior of pyridine-4-carbaldehyde at the silver-water interface, revealing insights into its chemical reactivity under different pH conditions. The findings indicate that the hydration state of the aldehyde significantly influences its adsorption characteristics on surfaces, which is crucial for applications in catalysis and surface chemistry .
| Compound | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Pyridine-Carbohydrazides | Antibacterial | 2 - 16 | |
| Platinum(II) Complexes | Anticancer | 107.16 - 132.13 |
Table 2: Synthesis Applications
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in December 2022, a series of pyridine-carbohydrazides were synthesized and tested against various bacterial strains. The results indicated that compounds derived from 2-hydroxy-pyridine-4-carbaldehyde hydrochloride exhibited remarkable bactericidal activity against both Gram-positive and Gram-negative bacteria, highlighting their potential for therapeutic applications .
Case Study 2: Anticancer Research
Another investigation focused on synthesizing platinum complexes with thiosemicarbazones derived from pyridine aldehydes. The study demonstrated that these complexes not only showed moderate anticancer activity but also had favorable binding interactions with DNA components, suggesting a mechanism for their antitumor effects .
Mechanism of Action
The mechanism of action of 2-Hydroxy-pyridine-4-carbaldehyde hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its target.
Comparison with Similar Compounds
Research Findings and Data Gaps
Unresolved Questions
- Solubility Data : Exact solubility parameters for 2-hydroxy-pyridine-4-carbaldehyde hydrochloride are unavailable in the provided evidence.
- Biological Activity: No direct studies on its pharmacokinetics or toxicity were identified.
Biological Activity
2-Hydroxy-pyridine-4-carbaldehyde hydrochloride, also known as 2-hydroxy-4-pyridinecarboxaldehyde hydrochloride, is a compound with significant biological activity. Its unique structure, featuring both a hydroxyl group and an aldehyde group attached to a pyridine ring, allows it to interact with various biological targets, making it valuable in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C₆H₆ClNO₂
- Molecular Weight : Approximately 147.57 g/mol
- Structural Features :
- Hydroxyl group (-OH)
- Aldehyde group (-CHO)
The compound's structure facilitates its role as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and biologically active compounds.
The biological activity of 2-hydroxy-pyridine-4-carbaldehyde hydrochloride is primarily attributed to its ability to interact with biological macromolecules. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Antimicrobial Activity
Research indicates that 2-hydroxy-pyridine-4-carbaldehyde hydrochloride exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives have shown effectiveness against:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 4.69 |
| Escherichia coli | 5.64 |
| Candida albicans | 16.69 |
Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound. It has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro assays have demonstrated that certain derivatives exhibit significant cytotoxic effects against cancer cell lines.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several pyridine derivatives, including 2-hydroxy-pyridine-4-carbaldehyde hydrochloride. The results indicated that this compound demonstrated strong antibacterial activity comparable to standard antibiotics like norfloxacin and fluconazole .
- Anticancer Properties : In a series of experiments involving human cancer cell lines, derivatives of 2-hydroxy-pyridine-4-carbaldehyde were shown to induce apoptosis in a dose-dependent manner, highlighting their potential as anticancer agents .
- Anti-inflammatory Effects : Some studies suggest that related compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This activity could be beneficial in developing treatments for inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for 2-Hydroxy-pyridine-4-carbaldehyde hydrochloride, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis of pyridine derivatives often involves functional group transformations, such as oxidation or halogenation. For 2-Hydroxy-pyridine-4-carbaldehyde hydrochloride, a plausible route includes the selective oxidation of a hydroxymethyl precursor or controlled chlorination followed by aldehyde introduction. Reaction optimization should consider:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency for intermediates .
- Temperature control : Lower temperatures (0–5°C) can minimize side reactions like over-oxidation.
- Catalysts : Transition-metal catalysts (e.g., Pd/C) may improve selectivity in reduction steps .
Yield and purity can be monitored via HPLC or LC-MS, with iterative adjustments to stoichiometry and reaction time.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of 2-Hydroxy-pyridine-4-carbaldehyde hydrochloride?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the presence of hydroxy (-OH), aldehyde (-CHO), and pyridine ring protons. Aromatic proton splitting patterns help verify substitution positions .
- Infrared Spectroscopy (IR) : Peaks at ~1680 cm (C=O stretch) and ~3200 cm (O-H stretch) are diagnostic .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (using programs like SHELXL) resolves bond lengths and hydrogen-bonding networks .
- HPLC-PDA : Reverse-phase chromatography with UV detection quantifies purity and identifies byproducts .
Q. How does the hydroxy group at the 2-position influence the stability of 2-Hydroxy-pyridine-4-carbaldehyde hydrochloride under acidic or basic conditions?
- Methodological Answer : The hydroxy group increases susceptibility to tautomerization and oxidation. Stability studies should include:
- pH titration : Monitor aldehyde integrity via UV-Vis spectroscopy at varying pH (e.g., 2–12). Acidic conditions may protonate the pyridine nitrogen, stabilizing the molecule, while basic conditions could deprotonate the hydroxy group, promoting degradation .
- Accelerated stability testing : Store samples at 40°C/75% RH and analyze degradation products via LC-MS to identify pathways (e.g., aldol condensation or hydrolysis) .
Advanced Research Questions
Q. What computational chemistry approaches (e.g., DFT, molecular docking) are suitable for predicting the electronic properties and potential biological targets of 2-Hydroxy-pyridine-4-carbaldehyde hydrochloride?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The aldehyde group’s electrophilicity and pyridine ring’s aromaticity influence interactions with nucleophiles or metal ions .
- Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding affinities. The hydroxy and aldehyde groups may engage in hydrogen bonding with enzymes like dehydrogenases or kinases, similar to pyridoxal hydrochloride’s role in cofactor interactions .
- MD Simulations : Assess solvation dynamics and stability of Schiff base adducts (e.g., with lysine residues) under physiological conditions .
Q. How can researchers resolve contradictions in reported crystallographic data for derivatives of 2-Hydroxy-pyridine-4-carbaldehyde hydrochloride, particularly regarding hydrogen-bonding patterns?
- Methodological Answer :
- Multi-program refinement : Compare SHELXL (for small molecules) vs. PHENIX (for macromolecules) outputs to validate hydrogen-bond distances and angles .
- Complementary techniques : Pair X-ray data with solid-state NMR or Raman spectroscopy to confirm proton positions in cases of disorder .
- Data deposition : Cross-reference with databases like Cambridge Structural Database (CSD) to identify systematic errors in unit cell parameters .
Q. What strategies are recommended for troubleshooting low yields in the synthesis of Schiff base complexes derived from 2-Hydroxy-pyridine-4-carbaldehyde hydrochloride?
- Methodological Answer :
- Stoichiometric adjustments : Use a 1.2:1 molar ratio of aldehyde to amine to drive Schiff base formation to completion .
- Dehydration agents : Add molecular sieves or anhydrous MgSO to shift equilibrium by removing water .
- Catalytic additives : Employ Lewis acids (e.g., ZnCl) to activate the aldehyde carbonyl for nucleophilic attack .
- Byproduct analysis : Use GC-MS to identify competing reactions (e.g., aldol condensation) and adjust reaction time/temperature accordingly .
Data Contradiction Analysis
Q. How should discrepancies in reported biological activities of 2-Hydroxy-pyridine-4-carbaldehyde hydrochloride derivatives be addressed?
- Methodological Answer :
- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels for viability tests) .
- Metabolite profiling : Use LC-HRMS to identify hydrolysis products or metabolites that may confound activity measurements .
- Dose-response curves : Compare EC values across studies, accounting for batch-to-batch purity variations (e.g., via ICP-MS for metal contaminants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
